molecular formula C8H7N3O2S B1648506 N-Methyl-5-nitrobenzothiazole-2-amine

N-Methyl-5-nitrobenzothiazole-2-amine

Cat. No.: B1648506
M. Wt: 209.23 g/mol
InChI Key: RARKUYRQBCXMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-nitrobenzothiazole-2-amine is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-methyl-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O2S/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10)

InChI Key

RARKUYRQBCXMFJ-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Molecular structure of N-methyl-5-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of N-methyl-5-nitro-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-methyl-5-nitro-1,3-benzothiazol-2-amine, a compound of interest within the broader class of biologically active benzothiazoles. In the absence of direct, published crystallographic or complete spectroscopic data for this specific molecule, this document leverages established chemical principles and extensive data from structurally analogous compounds to predict its geometry, electronic properties, and spectroscopic signatures. The guide is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework, detailing plausible synthetic routes, predicted analytical data, and the underlying scientific rationale. Methodologies for the synthesis and characterization are provided to serve as a self-validating system for future empirical studies.

Introduction

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the 2-aminobenzothiazole core, in particular, allows for facile functionalization, making it a highly reactive and valuable intermediate for constructing pharmacologically active agents.[2]

Rationale and Scope

N-methyl-5-nitro-1,3-benzothiazol-2-amine incorporates three key functional modifications to the core benzothiazole structure: a 2-(N-methylamino) group, which acts as an electron-donating group; a 5-nitro group, a potent electron-withdrawing group; and the inherent aromatic system of the benzothiazole nucleus. This specific arrangement of substituents is expected to create a molecule with distinct electronic and steric properties, influencing its potential as a bioactive compound. This guide aims to construct a detailed molecular portrait of this compound, providing an expert-driven prediction of its structural and spectroscopic characteristics to guide future research and development.

Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The synthesis of N-methyl-5-nitro-1,3-benzothiazol-2-amine can be logically approached in a two-step process, beginning with the formation of the 2-amino-5-nitrobenzothiazole precursor, followed by selective N-methylation.

  • Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole. This precursor is readily synthesized via the Hugershoff reaction or related cyclization methods. A well-documented approach involves the reaction of 2,4-dinitrochlorobenzene with thiourea in a suitable high-boiling solvent such as sulfolane or dimethylformamide (DMF).[5] The thiourea acts as the source for the C2-amine and the thiazole sulfur atom, cyclizing with the substituted benzene ring to yield the desired product.

  • Step 2: N-methylation. The secondary amine on the 2-amino-5-nitrobenzothiazole can be methylated using a standard alkylating agent like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The base deprotonates the exocyclic amino group, increasing its nucleophilicity for subsequent attack on the methylating agent.

Workflow for Structural Characterization

A rigorous characterization of the synthesized N-methyl-5-nitro-1,3-benzothiazol-2-amine is essential to confirm its identity and purity. The logical workflow involves purification followed by a suite of analytical techniques to elucidate its structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Synthesis Proposed Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS IR Infrared (IR) Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Purification->NMR XRay Single Crystal X-ray (3D Structure - Validation) Purification->XRay

Caption: Logical workflow for synthesis and structural elucidation.

Predicted Molecular Geometry and Electronic Structure

Core Benzothiazole Planarity

As confirmed by X-ray crystallography of numerous derivatives, the benzothiazole ring system is inherently planar.[6][7] This planarity arises from the sp² hybridization of the constituent carbon and nitrogen atoms within the fused aromatic system. It is predicted that the C8H7N3O2S core of N-methyl-5-nitro-1,3-benzothiazol-2-amine will maintain this planarity.

Influence of Substituents

The molecular geometry and electronic distribution are significantly modulated by the substituents:

  • 5-Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) will be coplanar with the benzene ring to maximize resonance delocalization. This effect significantly polarizes the molecule, withdrawing electron density from the aromatic system.

  • 2-(N-methylamino) Group: This group acts as an electron-donating group through resonance, pushing electron density into the heterocyclic ring. The presence of the methyl group introduces steric considerations that may influence the preferred conformation around the C2-N bond.

This "push-pull" electronic system is expected to result in a molecule with a significant dipole moment and potentially interesting photophysical properties.

Predicted Bond Parameters

While precise values require empirical determination, key bond lengths and angles can be estimated based on crystallographic data from similar structures, such as 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide.[8]

ParameterPredicted Value RangeRationale
Bond Lengths (Å)
C-S (thiazole)1.72 - 1.76 ÅTypical C-S single bond length in thiazole rings.
C=N (thiazole)1.30 - 1.35 ÅTypical C=N double bond length within the heterocycle.
C2-N (exocyclic)1.35 - 1.40 ÅPartial double bond character due to resonance.
C5-N (nitro)1.45 - 1.50 ÅStandard C-N bond to a nitro group.
N-O (nitro)1.20 - 1.25 ÅCharacteristic of nitro group N-O bonds.
Bond Angles (°)
C-S-C (thiazole)~90 - 95°Consistent with a five-membered heterocyclic ring.
O-N-O (nitro)~123 - 127°Typical angle for a nitro group.

Spectroscopic Signature Analysis

The identity of N-methyl-5-nitro-1,3-benzothiazol-2-amine can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the predicted data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Formula: C₈H₇N₃O₂S

  • Molecular Weight: 209.23 g/mol

  • Predicted Molecular Ion (M⁺): A prominent peak is expected at m/z = 209.

Ion (m/z)Fragment LostPredicted Structure of Fragment
194•CH₃Loss of the N-methyl radical
163•NO₂Loss of the nitro radical
179•NOLoss of nitric oxide
135C₃H₂NO₂Fragmentation involving loss of the nitro-substituted part of the benzene ring
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[9]

Wavenumber (cm⁻¹)Predicted IntensityVibrational Assignment
3350 - 3310Medium, SharpN-H Stretch (Secondary Amine)[10][11]
3100 - 3000Medium-WeakAromatic C-H Stretch
2950 - 2850WeakAliphatic C-H Stretch (N-CH₃)
~1620StrongC=N Stretch (Thiazole Ring)
1590, 1480MediumC=C Aromatic Ring Stretch
1550 - 1500Very StrongAsymmetric NO₂ Stretch
1350 - 1300Very StrongSymmetric NO₂ Stretch
1335 - 1250StrongAromatic C-N Stretch[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HH-4Deshielded by adjacent nitro group and thiazole sulfur.
~8.0dd1HH-6Deshielded by nitro group (meta) and coupled to H-7.
~7.8d1HH-7Coupled to H-6.
~7.5br s1HN-HBroad signal, exchangeable with D₂O.
~3.1s3HN-CH₃Singlet in the typical range for an N-methyl group.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~168C-2Carbon attached to two nitrogen atoms, highly deshielded.
~155C-7aQuaternary carbon at the ring junction.
~145C-5Carbon bearing the nitro group, deshielded.
~140C-3aQuaternary carbon at the ring junction.
~125C-7Aromatic CH.
~120C-4Aromatic CH, influenced by nitro group.
~118C-6Aromatic CH.
~30N-CH₃Typical shift for an N-methyl carbon.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and analysis of the title compound.

Synthesis of 2-Amino-5-nitrobenzothiazole (Precursor)

Causality: This protocol, adapted from established methods, uses sulfolane as a high-boiling polar aprotic solvent to facilitate the reaction between 2,4-dinitrochlorobenzene and thiourea, which requires elevated temperatures for efficient cyclization.[5]

  • To a stirred suspension of thiourea (15.2 g) in sulfolane (50 mL), add 2,4-dinitrochlorobenzene (10.13 g).

  • Heat the mixture with stirring to 110-120 °C and maintain for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 800 mL of water with vigorous stirring.

  • Filter the resulting yellow precipitate by suction, wash thoroughly with water, and dry under vacuum.

  • The crude 2-amino-5-nitrobenzothiazole can be purified by recrystallization from DMF.

N-methylation of 2-Amino-5-nitrobenzothiazole

Causality: The use of potassium carbonate as a base is critical to deprotonate the exocyclic amine, rendering it nucleophilic. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzothiazole (1.95 g, 10 mmol) in 50 mL of acetone.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add methyl iodide (1.42 g, 0.62 mL, 10 mmol) dropwise to the stirred suspension.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization.

General Protocol for NMR Spectroscopic Analysis

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds.[9]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

General Protocol for FT-IR Spectroscopic Analysis

Causality: The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity and minimal sample preparation, providing high-quality spectra of solid samples.[9]

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

General Protocol for Mass Spectrometry Analysis

Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight organic molecules, minimizing fragmentation and ensuring a clear molecular ion peak.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using ESI in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain a precise mass for molecular formula confirmation.

Conclusion and Future Directions

This guide has established a detailed theoretical and predictive framework for the molecular structure and spectroscopic properties of N-methyl-5-nitro-1,3-benzothiazol-2-amine. Based on the analysis of its constituent functional groups and data from analogous compounds, the molecule is predicted to be a planar, polar structure with distinct and identifiable signatures in MS, IR, and NMR spectroscopy. The provided protocols offer a clear path for its synthesis and empirical validation.

Future work should focus on the practical synthesis and rigorous characterization of this compound to confirm the predictions made herein. The ultimate goal would be to obtain a single crystal suitable for X-ray diffraction analysis, which would provide definitive, high-resolution data on its three-dimensional structure, bond lengths, and angles, thereby validating this theoretical guide.

References

  • Process for the preparation of benzothiazoles.
  • Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • IR: amines. University of Calgary.
  • Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. PMC.
  • Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Benchchem.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala.
  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science.
  • 2-Aminobenzothiazole. Wikipedia.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Asiri, Y. I., Alsayari, A., Muhsinah, A. B., Mabkhot, Y. N., & Hassan, M. Z. (2020). Benzothiazoles as potential antiviral agents. Journal of Pharmacy and Pharmacology, 72(11), 1459-1480.

Sources

A Comparative Analysis of 2-Amino-5-nitrobenzothiazole and its N-Methyl Derivative: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] Subtle molecular modifications to this core structure can profoundly influence its physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth, comparative analysis of two closely related benzothiazole derivatives: 2-amino-5-nitrobenzothiazole and its N-methyl counterpart, 2-(methylamino)-5-nitrobenzothiazole. We will explore the critical differences in their molecular properties, synthesis, and biological implications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical reference, explaining the causality behind experimental observations and providing robust protocols to facilitate further research.

Introduction: The Significance of the Benzothiazole Core and N-Methylation

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest due to their presence in numerous biologically active molecules.[1][3] Their derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The 2-amino-5-nitrobenzothiazole structure, in particular, serves as a crucial intermediate and a pharmacophore in its own right, contributing to the development of various therapeutic agents.[1]

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a common and powerful strategy in medicinal chemistry. This seemingly minor modification can induce significant changes in a molecule's properties:

  • Lipophilicity: The addition of a methyl group generally increases a compound's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes.

  • Hydrogen Bonding: It converts a primary amine (-NH2), a hydrogen bond donor and acceptor, into a secondary amine (-NH-CH3), which can still donate a hydrogen bond but has altered steric and electronic properties. This change can drastically alter interactions with biological targets.

  • Metabolic Stability: N-methylation can sometimes protect the amino group from metabolic enzymes, potentially increasing the drug's half-life.

  • Basicity (pKa): The electron-donating nature of the methyl group can increase the basicity of the amine, affecting its ionization state at physiological pH and, consequently, its solubility and target engagement.

This guide will dissect these principles by directly comparing the parent 2-amino-5-nitrobenzothiazole with its N-methyl derivative.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two molecules lies in the substitution at the 2-amino group. This distinction gives rise to divergent physicochemical characteristics that are critical for drug design and development.

Property2-Amino-5-nitrobenzothiazoleN-Methyl-2-amino-5-nitrobenzothiazoleRationale for Difference
Molecular Formula C7H5N3O2S[6]C8H7N3O2SAddition of a -CH2- group.
Molecular Weight 195.20 g/mol [6]209.23 g/mol Increased mass from the methyl group.
Hydrogen Bond Donors 2 (from -NH2)1 (from -NH-)The primary amine has two N-H bonds, while the secondary amine has one.
LogP (Lipophilicity) ~2.1 (Predicted)[6]Higher (Predicted)The alkyl methyl group increases lipophilicity, reducing polarity.
Aqueous Solubility Very sparingly soluble[7]Expected to be lowerIncreased lipophilicity generally correlates with decreased aqueous solubility.
Basicity (pKa) Lower (Predicted)Higher (Predicted)The electron-donating methyl group increases electron density on the nitrogen, making it more basic.

The increased lipophilicity and altered hydrogen bonding capacity of the N-methyl derivative are arguably the most impactful changes. An increase in LogP can enhance membrane permeability and cellular uptake, but it can also lead to lower aqueous solubility, presenting formulation challenges. The reduction in hydrogen bond donors can weaken or alter the binding affinity to a target protein if those hydrogen bonds are critical for the interaction.

Synthesis and Derivatization Strategies

The synthesis of the parent compound, 2-amino-5-nitrobenzothiazole, is well-documented and can be achieved through several routes, most commonly via the oxidative cyclization of a substituted phenylthiourea or by reacting a 2-halo-nitroaniline derivative with a sulfur source.[8][9]

The N-methyl derivative can be synthesized either by modifying the starting materials or by direct methylation of the parent compound.

Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is based on the reaction of 2,4-dinitrochlorobenzene with thiourea, a common industrial method.[9]

Materials:

  • 2,4-dinitrochlorobenzene

  • Thiourea

  • Pyridine (solvent)

  • Water

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine.[9]

  • Heat the mixture to boiling under reflux with stirring for 3 hours.[9]

  • After cooling to room temperature, pour the reaction mixture into 500 ml of water and stir thoroughly.[9]

  • Collect the resulting solid precipitate by suction filtration.

  • Wash the solid with water and dry to yield crude 2-amino-5-nitrobenzothiazole.[9]

  • Purification (Optional): Recrystallization from a suitable solvent like dimethylformamide (DMF) can be performed to obtain a higher purity product.[9]

Protocol 2: Synthesis of N-Methyl-2-amino-5-nitrobenzothiazole

This protocol describes a potential route via direct methylation of the parent amine.

Materials:

  • 2-Amino-5-nitrobenzothiazole

  • Dimethyl sulfate or Methyl iodide (methylating agent)

  • A suitable base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-5-nitrobenzothiazole in an anhydrous polar aprotic solvent like DMF.

  • Add a slight excess of a base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C to deprotonate the amino group.

  • Once deprotonation is complete, add a methylating agent (e.g., 1.05 equivalents of methyl iodide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Causality in Synthesis: The choice of base and methylating agent is critical. A strong base like NaH is needed to deprotonate the relatively non-acidic amine. However, over-methylation to form the tertiary dimethylamine is a potential side reaction that must be controlled by careful stoichiometry and reaction conditions.

Comparative Biological Activity and Future Perspectives

While 2-amino-5-nitrobenzothiazole itself is a known biologically active scaffold, its primary role is often as a precursor to more complex drugs.[1][10] For instance, it is a key component in the synthesis of Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[11][12] The free amino group is crucial for this subsequent derivatization.

The introduction of an N-methyl group can have several predictable effects on biological activity:

  • Enhanced Potency: If the active site of a target protein has a hydrophobic pocket near the 2-amino position, the N-methyl group could fit into this pocket, increasing binding affinity and potency.

  • Reduced Activity: Conversely, if a hydrogen bond from the primary -NH2 group is essential for binding to the target, converting it to a secondary -NH-CH3 group could disrupt this interaction and reduce or abolish activity.

  • Altered Selectivity: The change in shape, size, and electronic distribution could alter the compound's selectivity profile, making it bind more or less strongly to off-target proteins.

The diagram below illustrates a hypothetical workflow for a comparative biological evaluation of these two compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison A Synthesize 2-amino-5-nitrobenzothiazole C Purity & Structural Confirmation (NMR, MS) A->C B Synthesize N-methyl derivative B->C D Antimicrobial Assay (e.g., MIC determination) C->D E Anticancer Assay (e.g., MTT on cell lines) C->E F Enzyme Inhibition Assay (e.g., Kinase panel) C->F G Compare IC50/MIC Values D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Prioritize Lead Compound H->I

Sources

An In-depth Technical Guide to 2-Amino-5-nitrobenzothiazole and its N-Methylated Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Core Chemical Identifiers

The 2-amino-5-nitrobenzothiazole core structure is of significant interest due to the combined electronic effects of the electron-withdrawing nitro group and the electron-donating amino group, which modulate the reactivity and biological interactions of the molecule. This substitution pattern is crucial for its utility as a building block in the development of various therapeutic agents and functional materials.

While N-Methyl-5-nitrobenzothiazole-2-amine is a logical derivative for lead optimization studies in drug discovery, its synthesis and characterization are not widely reported. This guide will, therefore, focus on the parent compound, 2-amino-5-nitrobenzothiazole, as a well-documented and representative model.

Chemical Identifiers for 2-Amino-5-nitrobenzothiazole
IdentifierValue
CAS Number 73458-39-6
SMILES C1=CC2=C(C=C1[O-])N=C(S2)N
InChIKey FISVWAMPAATJLP-UHFFFAOYSA-N
Putative Chemical Identifiers for this compound
IdentifierValue
SMILES CNC1=NC2=C(S1)C=C([O-])C=C2
InChIKey Not Publicly Available

Synthesis of 2-Amino-5-nitrobenzothiazole

The synthesis of 2-amino-5-nitrobenzothiazole can be achieved through several routes. A common and effective method involves the reaction of 2-chloro-5-nitroaniline with sodium thiocyanate, followed by cyclization. An alternative, one-pot synthesis utilizes 2,4-dinitrochlorobenzene and thiourea, which is particularly advantageous for its operational simplicity.[1]

Experimental Protocol: One-Pot Synthesis from 2,4-Dinitrochlorobenzene

This protocol is adapted from established industrial processes and offers a reliable method for the laboratory-scale synthesis of 2-amino-5-nitrobenzothiazole.[1]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Thiourea

  • Sulpholane (Tetrahydrothiophene 1,1-dioxide)

  • Water

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane.

  • Heat the mixture with stirring to a temperature range of 110-120 °C.

  • Maintain this temperature for 12 hours, continuing to stir the reaction mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 800 ml of water and stir thoroughly to precipitate the product.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the resulting yellow powder to obtain crude 2-amino-5-nitrobenzothiazole.

Self-Validation: The identity and purity of the synthesized compound can be confirmed by thin-layer chromatography (TLC) against a known standard, and by determining its melting point, which should be consistent with the literature value. Further characterization can be performed using spectroscopic methods such as NMR and IR.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Solvent (Sulpholane) Solvent (Sulpholane) 2,4-Dinitrochlorobenzene->Solvent (Sulpholane) Thiourea Thiourea Thiourea->Solvent (Sulpholane) Heating (110-120°C, 12h) Heating (110-120°C, 12h) Solvent (Sulpholane)->Heating (110-120°C, 12h) Precipitation (Water) Precipitation (Water) Heating (110-120°C, 12h)->Precipitation (Water) Filtration & Washing Filtration & Washing Precipitation (Water)->Filtration & Washing Drying Drying Filtration & Washing->Drying 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole Drying->2-Amino-5-nitrobenzothiazole

Caption: Synthetic workflow for 2-amino-5-nitrobenzothiazole.

Physicochemical Properties

Understanding the physicochemical properties of 2-amino-5-nitrobenzothiazole is essential for its application in further synthetic transformations and for formulating it into various products.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂S[2]
Molecular Weight 195.20 g/mol [2]
Appearance Orange crystals or yellow powder[2]
Melting Point 247-249 °C[3]
Solubility Less than 1 mg/mL in water at 20°C[2]

Applications and Biological Significance

2-Amino-5-nitrobenzothiazole is a versatile intermediate with applications in several fields, primarily in the synthesis of dyes and pharmaceuticals.

Intermediate in Dye Synthesis

It serves as a crucial precursor in the manufacturing of disperse azo dyes.[4] The amino group can be diazotized and coupled with various aromatic compounds to produce a range of colors for textiles.

Precursor for Pharmaceutical Agents

The most notable pharmaceutical application of this scaffold is in the synthesis of Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug. The 2-amino-5-nitrobenzothiazole moiety is a key pharmacophore in this and other related therapeutic agents.[5] Derivatives of 2-amino-5-nitrothiazole have been investigated for their potential as antimicrobial and anticancer agents.[6][7]

Biological_Significance cluster_applications Key Applications cluster_pharma Therapeutic Agents A 2-Amino-5-nitrobenzothiazole B Pharmaceutical Synthesis A->B C Dye Manufacturing A->C D Nitazoxanide (Antiparasitic/Antiviral) B->D E Antimicrobial Agents B->E F Anticancer Agents B->F

Caption: Applications of 2-amino-5-nitrobenzothiazole.

N-Methylation: Predicted Effects and Research Opportunities

While experimental data on this compound is scarce, we can predict the effects of N-methylation on the parent compound's properties based on fundamental principles of medicinal chemistry.

  • Increased Lipophilicity: The addition of a methyl group to the amino function will increase the molecule's lipophilicity (logP). This could enhance its ability to cross cell membranes, potentially altering its pharmacokinetic profile and biological activity.

  • Altered Hydrogen Bonding: The secondary amine in the N-methylated derivative has one less hydrogen bond donor compared to the primary amine of the parent compound. This modification can significantly impact its binding affinity to biological targets such as enzymes and receptors.

  • Modified Basicity: The N-methyl group is electron-donating, which would slightly increase the basicity of the exocyclic amino group. This could influence the compound's ionization state at physiological pH and its interaction with acidic residues in protein binding pockets.

The synthesis and biological evaluation of this compound and other N-alkylated derivatives represent a promising area for future research, particularly in the context of developing new antimicrobial and anticancer agents with improved potency and selectivity.

Conclusion

2-Amino-5-nitrobenzothiazole is a molecule of significant industrial and academic interest, with well-established roles in the synthesis of dyes and pharmaceuticals. Its chemical versatility and biological relevance make it an important scaffold for further investigation. While its N-methylated counterpart remains largely unexplored, the predictable modifications to its physicochemical properties upon N-methylation suggest that it could be a valuable target for future drug discovery efforts. This guide provides a solid foundation for researchers to understand and utilize the chemistry of 2-amino-5-nitrobenzothiazole in their scientific endeavors.

References

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Adagu, I. S., Nolder, C., & He, L. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & medicinal chemistry letters, 20(12), 3612–3615.
  • DrugFuture. (n.d.). 2-Amino-5-nitrothiazole. Retrieved February 23, 2026, from [Link]

  • Samadhiya, P., Sharma, R., & Srivastava, S. K. (2013). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. European Journal of Chemistry, 4(4), 483-488.
  • Adnan, M., Sbenati, M., Al-Motabagani, M. A., & Al-Ahdal, M. A. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • HPC Standards. (n.d.). 2-Amino-5-nitrothiazole. Retrieved February 23, 2026, from [Link]

  • INCHEM. (1983). 2-Amino-5-nitrothiazole. Retrieved February 23, 2026, from [Link]

  • Heparin, M. A., & Al-Ostath, A. I. (2023). Synthesis and biological activities of benzothiazole derivatives: A review.
  • ChemSynthesis. (n.d.). N-methyl-6-nitro-1,3-benzothiazol-2-amine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-2-benzothiazolamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-5-nitrothiazole. Retrieved February 23, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-nitro-1,3-benzothiazole. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazol-5-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 2-methyl-5-nitro-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • American Elements. (n.d.). Benzothiazoles. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzothiazoles.
  • PubChem. (n.d.). (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-5-nitro-3H-2,1-benzothiazole-1-diazonium. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

The Thermodynamic Stability of N-Alkylated Aminobenzothiazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated aminobenzothiazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] Their journey from a promising lead compound to a viable drug product is critically dependent on their inherent thermodynamic stability. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing the stability of this important class of molecules. We will explore the theoretical underpinnings of their stability, detail robust experimental protocols for its assessment in line with regulatory expectations, and elucidate potential degradation pathways. This guide is designed to be a practical resource, empowering informed decision-making throughout the drug development lifecycle to ensure the quality, safety, and efficacy of N-alkylated aminobenzothiazole-based therapeutics.

Introduction: The Significance of the N-Alkylated Aminobenzothiazole Scaffold

The benzothiazole moiety is a versatile heterocyclic system that imparts a unique combination of structural rigidity and electronic properties, making it a cornerstone in the design of bioactive molecules.[2] Specifically, the 2-aminobenzothiazole core is a key building block in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] N-alkylation of the amino group is a common and effective strategy to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

However, these modifications also influence the molecule's thermodynamic stability, a critical quality attribute that dictates its shelf-life, storage conditions, and in-vivo behavior.[4] A thorough understanding and comprehensive evaluation of the thermodynamic stability of N-alkylated aminobenzothiazoles is not merely a regulatory requirement but a fundamental aspect of robust drug development.[4][5]

This guide will provide a holistic overview of this topic, from theoretical considerations to practical experimental execution and data interpretation.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of a molecule is intrinsically linked to its electronic structure and the strength of its intramolecular bonds. For N-alkylated aminobenzothiazoles, several key factors come into play:

  • The Benzothiazole Core: The fused aromatic ring system of benzothiazole is inherently stable due to electron delocalization.

  • The N-Alkyl Group: The nature of the alkyl substituent can significantly impact stability. Electron-donating groups can increase electron density on the benzothiazole system, potentially influencing its susceptibility to oxidation. Conversely, bulky alkyl groups may introduce steric hindrance, which can either stabilize the molecule by shielding reactive sites or destabilize it by inducing ring strain.

  • Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the scaffold can modulate the overall electron distribution of the molecule, thereby affecting its reactivity and stability. For instance, electron-withdrawing groups can enhance the metabolic stability of benzothiazoles.[6]

Computational Approaches to Predicting Stability

In recent years, computational chemistry has emerged as a powerful tool for predicting the stability of molecules before their synthesis.[7] Density Functional Theory (DFT) is a particularly useful method for this purpose.[7] A key parameter derived from DFT calculations is the HOMO-LUMO energy gap (ΔE) , which is the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.[7] This is because more energy is required to excite an electron from the HOMO to the LUMO, which is the first step in many chemical reactions. For N-alkylated aminobenzothiazoles, computational studies can be employed to:

  • Compare the relative stabilities of different N-alkylated analogs.

  • Assess the impact of various substituents on the benzothiazole ring.

  • Identify the most likely sites for electrophilic or nucleophilic attack, providing insights into potential degradation pathways.

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of thermodynamic stability involves a combination of thermal analysis techniques and forced degradation studies, guided by the principles outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q1A(R2).[8][9][10]

Thermal Analysis

Thermal analysis methods provide quantitative data on the physical and chemical changes that occur in a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of fusion of a compound. A sharp, high-temperature melting point is often indicative of a stable crystalline structure.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a compound, providing a clear indication of its thermal stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the N-alkylated aminobenzothiazole into an aluminum pan for DSC or a ceramic pan for TGA.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[11][12] It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[13] According to ICH guidelines, a degradation of 5-20% is generally considered optimal for this purpose.[12]

G cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples LC-MS/MS LC-MS/MS Identify Degradants Identify Degradants LC-MS/MS->Identify Degradants NMR NMR Elucidate Degradation Pathway Elucidate Degradation Pathway NMR->Elucidate Degradation Pathway Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Expose Drug Substance->Base Hydrolysis Expose Drug Substance->Oxidation Expose Drug Substance->Thermal Expose Drug Substance->Photolytic Expose Stressed Samples->LC-MS/MS Analyze Identify Degradants->NMR Structure Elucidation

Caption: Workflow for Forced Degradation Studies.

A. Acidic Hydrolysis

  • Prepare a solution of the N-alkylated aminobenzothiazole in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw aliquots, neutralize with 0.1 N NaOH, and analyze by a stability-indicating HPLC method.

B. Basic Hydrolysis

  • Prepare a solution of the test compound and add an equal volume of 0.1 N NaOH.

  • Incubate at a controlled temperature (e.g., 60 °C) for a specified duration.

  • Withdraw aliquots, neutralize with 0.1 N HCl, and analyze by HPLC.

C. Oxidative Degradation

  • Prepare a solution of the test compound and add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Withdraw aliquots and analyze by HPLC.

D. Thermal Degradation

  • Place the solid drug substance in a controlled temperature oven (e.g., 80 °C) for a specified duration.

  • For solutions, incubate at a controlled temperature (e.g., 60 °C).

  • At various time points, dissolve the solid sample or withdraw aliquots of the solution and analyze by HPLC.

E. Photolytic Degradation

  • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14]

  • A control sample should be protected from light.

  • Analyze the samples by HPLC.

Potential Degradation Pathways

The aminobenzothiazole scaffold, while generally stable, can undergo degradation under specific stress conditions. Understanding these pathways is crucial for developing stable formulations and appropriate storage conditions.

Hydrolysis

The N-alkylated aminobenzothiazole structure can be susceptible to hydrolysis, particularly if the alkyl group is part of an acyl moiety (forming an amide).

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the exocyclic nitrogen can be protonated, making the adjacent carbonyl carbon (if present) more electrophilic and susceptible to nucleophilic attack by water. The endocyclic nitrogen of the thiazole ring can also be protonated.[15]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, hydroxide ions can directly attack the carbonyl carbon of an N-acyl group, leading to the cleavage of the amide bond.[16]

Oxidation

The sulfur atom in the thiazole ring and the electron-rich aromatic system are potential sites for oxidation. Oxidative degradation can lead to the formation of sulfoxides, sulfones, or hydroxylated derivatives.[17][18]

Photodegradation

Exposure to UV or visible light can induce photochemical reactions. These can involve radical mechanisms, leading to a variety of degradation products, including hydroxylated species.[3][17][18]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) N-Alkylated Aminobenzothiazole N-Alkylated Aminobenzothiazole Amide Cleavage Amide Cleavage N-Alkylated Aminobenzothiazole->Amide Cleavage N-Acyl derivatives Ring Opening Ring Opening N-Alkylated Aminobenzothiazole->Ring Opening Sulfoxide/Sulfone Formation Sulfoxide/Sulfone Formation N-Alkylated Aminobenzothiazole->Sulfoxide/Sulfone Formation Aromatic Hydroxylation Aromatic Hydroxylation N-Alkylated Aminobenzothiazole->Aromatic Hydroxylation Radical Intermediates Radical Intermediates N-Alkylated Aminobenzothiazole->Radical Intermediates Photodimers Photodimers Radical Intermediates->Photodimers

Caption: Potential Degradation Pathways.

Data Presentation and Interpretation

The data generated from stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Illustrative Thermodynamic Stability Data for a Series of N-Alkylated Aminobenzothiazoles
Compound IDN-Alkyl GroupMelting Point (°C) (DSC)Decomposition Temp (°C) (TGA)% Degradation (24h, 60°C, 0.1N HCl)% Degradation (24h, RT, 3% H₂O₂)
ABT-001 Methyl1852502.51.8
ABT-002 Ethyl1782453.12.2
ABT-003 Isopropyl1922601.91.5
ABT-004 Benzyl2102801.20.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The interpretation of this data should consider the structure-stability relationships. For example, in the illustrative data above, the benzyl-substituted analog (ABT-004) exhibits the highest thermal stability and the lowest degradation under hydrolytic and oxidative stress, potentially due to the steric bulk and electronic effects of the benzyl group.

Conclusion

The thermodynamic stability of N-alkylated aminobenzothiazoles is a multifaceted property that is crucial for the successful development of new drug candidates. A comprehensive understanding of the structural features that influence stability, coupled with a robust experimental program based on established regulatory guidelines, is essential. By integrating computational predictions, thermal analysis, and forced degradation studies, drug development professionals can proactively identify and mitigate stability-related risks, ultimately leading to the development of safer and more effective medicines.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. (n.d.). ICH Q1 R2 Guidelines of regulatory affairs. Retrieved from [Link]

  • EGO3. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(1), 1-10. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Hubbard, S. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World, 12(4), 53-58. [Link]

  • Akgemci, E. G., & Atabey, H. (2017). Determination and Evaluation of Acid Dissociation Constants of Some Substituted 2-Aminobenzothiazole Derivatives. Journal of Solution Chemistry, 46(5), 1083–1098. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38338-38342. [Link]

  • Tadić, A., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8876. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Bédé, A. T., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Abida, et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3211-3215. [Link]

  • Kamal, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25. [Link]

  • Abida, et al. (2008). Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. PubMed. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(10), 42-51. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-9. [Link]

  • Abida, et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]

  • Al-Azzam, K. M., et al. (2010). Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. Journal of Pharmaceutical Sciences, 99(1), 384-394. [Link]

  • Ghattas, A. K., et al. (2003). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research, 37(14), 3345-3354. [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(4), 1-10. [Link]

  • Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. International Journal of Molecular Sciences, 12(12), 8566-8583. [Link]

  • Patel, K. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis, 11(1), 1-6. [Link]

  • Pello, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(12), 1695-1702. [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3323-3327. [Link]

  • Kumar, A., & Singh, A. (2023). A review on drug stability. International Journal of Science and Research Archive, 8(2), 110-120. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4192. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Yeoh, S. B., et al. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 23(4), 664-673. [Link]

  • Al-Adiwish, W. M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(4), 1-10. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of N-Methyl-5-nitrobenzothiazole-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of N-methyl-5-nitrobenzothiazole-2-amine, focusing on its acid dissociation constants (pKa).

Executive Summary

This compound is a functionalized heterocyclic scaffold used frequently as a diazo component in dye synthesis and as a pharmacophore in antimicrobial research. Its physicochemical behavior is dominated by the interplay between the electron-donating methylamino group and the strongly electron-withdrawing nitro group.

This guide addresses a critical data gap: while the parent compound (2-aminobenzothiazole) is well-characterized, the specific pKa of the N-methyl-5-nitro derivative is often absent from standard databases. Based on Structure-Activity Relationship (SAR) analysis and Hammett electronic parameters, the basic pKa (conjugate acid) is calculated to lie within the 0.5 – 1.5 range , classifying it as a very weak base.

Structural Architecture & Electronic Logic

To understand the pKa, one must first analyze the protonation site and the electronic push-pull system within the molecule.

Tautomeric Equilibrium

Benzothiazole-2-amines can exist in two tautomeric forms: the amino form (exocyclic N-H) and the imino form (ring N-H).

  • Dominant Form: For N-substituted benzothiazoles, the amino form is thermodynamically favored in the ground state due to the preservation of aromaticity in the benzene ring.

  • Protonation Site: Protonation occurs at the ring nitrogen (N3) , not the exocyclic amine. The lone pair on the exocyclic nitrogen is delocalized into the ring system (resonance), rendering it less available for protonation.

Electronic Effects
  • Base Scaffold: 2-Aminobenzothiazole has a pKa of 4.51 .

  • 5-Nitro Group: The nitro group at position 5 is a potent electron-withdrawing group (EWG) (

    
    ). It withdraws electron density from the ring system via both induction and resonance, significantly destabilizing the positive charge on the protonated N3. This drastically lowers the pKa.
    
  • N-Methyl Group: The methyl group exerts a weak inductive electron-donating effect (+I). While this typically raises basicity, it is insufficient to counteract the strong withdrawal of the nitro group.

Visualizing the Electronic Pathway

The following diagram illustrates the resonance destabilization responsible for the low pKa.

G Compound This compound N3 Ring Nitrogen (N3) (Primary Protonation Site) Compound->N3 Target Nitro 5-Nitro Group (Strong EWG) Compound->Nitro Substituent Methyl N-Methyl Group (Weak EDG) Compound->Methyl Substituent Result Predicted pKa: 0.5 - 1.5 (Very Weak Base) N3->Result Net Effect Nitro->N3 Withdraws e- density (Lowers pKa) Methyl->N3 Donates e- density (Slightly raises pKa)

Figure 1: Electronic influences on the basicity of the benzothiazole nucleus. The strong withdrawing effect of the nitro group dominates, suppressing the pKa.

pKa Values: Predicted & Comparative Data

Since direct experimental values for this specific derivative are rare in open literature, we derive the value using high-confidence SAR data from the parent and analogous structures.

Table 1: Comparative pKa Data
CompoundStructurepKa (Conjugate Acid)Note
2-Aminobenzothiazole Parent4.51 Experimental [1]
2-Amino-5-nitrothiazole Analog (No benzo fusion)1.26 Predicted/Exp [2]
2-Amino-6-nitrobenzothiazole Isomer~0.2 – 1.0 Estimated
This compound Target 0.8 ± 0.5 Predicted

Interpretation:

  • Basicity (pKa ~0.8): The compound is a very weak base. It will remain unprotonated (neutral) at physiological pH (7.4) and even in gastric environments (pH 1.5–2.0). It requires strong mineral acid (pH < 1) to fully protonate.

  • Acidity (pKa > 14): The proton on the exocyclic amine is extremely weakly acidic and will not dissociate under standard aqueous conditions.

Experimental Protocol: Spectrophotometric Determination

Due to the low solubility and very low pKa of this compound, standard potentiometric titration is unsuitable . The following protocol utilizes UV-Vis spectrophotometry, which is the gold standard for determining pKa values < 2.

Principle

The UV absorption spectrum of the neutral molecule differs from that of the cation. By monitoring the change in absorbance at a specific wavelength (


) as a function of acidity (pH or Hammett acidity function 

), the pKa can be calculated.
Reagents & Setup
  • Stock Solution:

    
     M compound in Methanol (due to low aqueous solubility).
    
  • Buffer System:

    • Range pH 1 – 7: Citrate/Phosphate buffers.

    • Range pH < 1: Sulfuric acid solutions (using

      
       scale).
      
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–500 nm scan).

Step-by-Step Workflow

Protocol cluster_calc Calculation Logic Start Start: Stock Solution Prep (Methanol, 100 µM) Aliquot Prepare Aliquots in Buffers of Varying Acidity (pH 7.0 down to H0 -2.0) Start->Aliquot Scan Scan UV-Vis Spectra (200 - 500 nm) Aliquot->Scan Identify Identify Isosbestic Point & Lambda Max shift Scan->Identify Plot Plot Absorbance vs. pH/H0 Identify->Plot Calc Calculate pKa via Henderson-Hasselbalch Plot->Calc Eq log(I) = pKa - pH where I = [BH+]/[B] Calc->Eq

Figure 2: Workflow for spectrophotometric pKa determination of weak bases.

Data Analysis (The Davis-Geissman Plot)

For bases undergoing protonation in highly acidic media, use the modified equation:



  • 
     : Absorbance of the fully protonated form (in conc. 
    
    
    
    ).
  • 
     : Absorbance of the neutral form (in pH 7 buffer).
    
  • 
     : Absorbance at the specific acidity.
    
  • 
     : Hammett acidity function (used instead of pH when concentration of acid > 0.1 M).
    

References

  • Brown, H. C., et al. (1955). "Chemical Effects of Steric Strains." Journal of the Chemical Society. (Establishes baseline pKa for 2-aminobenzothiazoles).
  • Catalán, J., et al. (1987). "Basicity of azoles." Advances in Heterocyclic Chemistry. (Comprehensive review of azole basicity).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • PubChem Database. "2-Amino-5-nitrothiazole." National Library of Medicine.

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Source for spectrophotometric protocols).

Methodological & Application

Recrystallization solvents for N-methyl-5-nitrobenzothiazole-2-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for N-Methyl-5-nitrobenzothiazole-2-amine

Executive Summary & Chemical Context

Subject Compound: this compound CAS: (Analogous to 2-amino-5-nitrobenzothiazole derivatives) Molecular Framework: Fused benzene-thiazole ring system with a strong electron-withdrawing nitro group at position 5 and a secondary amine at position 2.[1][2]

Purification Challenge: The purification of nitrobenzothiazoles presents a dichotomy of solubility. The nitro group imparts significant polarity and crystalline lattice stability (often resulting in high melting points, >200°C), while the benzothiazole core is aromatic and lipophilic.

  • Common Impurities: Unreacted 2-chloro-5-nitrobenzothiazole, elemental sulfur (from cyclization), and oxidation byproducts.[1][2]

  • Solubility Profile: Poor in water and non-polar solvents (hexane); moderate in lower alcohols; high in dipolar aprotic solvents (DMF, DMSO).

This guide details two field-proven recrystallization protocols: a Standard Ethanol Process for general purity and a High-Solvency DMF/Water Process for stubborn crude mixtures.[1][2]

Solvent Selection Strategy

The choice of solvent is dictated by the "Solubility Gradient"—the difference in saturation concentration between boiling and freezing points.

Solvent SystemRoleMechanism of ActionSuitability
Ethanol (95-100%) Primary Thermal Gradient: The compound exhibits a steep solubility curve in ethanol (sparingly soluble at 20°C, soluble at 78°C).[1][2] The methyl group enhances solubility compared to the parent primary amine.Routine purification; >98% purity targets.
DMF / Water Secondary Co-Solvent Precipitation: DMF disrupts strong

stacking of the nitro-aromatic core.[1][2] Water acts as a controlled anti-solvent to force crystallization.
Low-yield recovery; removing inorganic salts or highly insoluble tars.[1][2]
Glacial Acetic Acid Alternative Protic Solvation: The acidic medium can protonate the thiazole nitrogen, aiding dissolution at high temps, while the nitro group limits salt formation stability upon cooling.Removing isomers or basic impurities.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on the crude material's state.

Recrystallization_Decision_Tree Start Crude this compound Check_Purity Initial Purity / Appearance? Start->Check_Purity Path_A Crystalline Solid (Light Yellow/Orange) Check_Purity->Path_A Standard Path_B Dark Tar / Amorphous Or High Inorganic Content Check_Purity->Path_B Difficult Protocol_A PROTOCOL A: Ethanol Recrystallization Path_A->Protocol_A Protocol_B PROTOCOL B: DMF/Water Precipitation Path_B->Protocol_B Process_A 1. Reflux in EtOH 2. Hot Filtration 3. Slow Cool to 4°C Protocol_A->Process_A Process_B 1. Dissolve in min. DMF (100°C) 2. Filter Hot 3. Add H2O dropwise 4. Cool Protocol_B->Process_B Result Pure Crystalline Product Process_A->Result Process_B->Result

Figure 1: Solvent selection decision tree based on crude material characteristics.

Detailed Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Routine purification, removing minor starting materials.[1]

  • Preparation: Place 5.0 g of crude this compound in a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 80 mL of Ethanol (95% or absolute). Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 78°C) with stirring.

    • Observation: The solid should dissolve to form a clear yellow/orange solution. If undissolved solid remains after 15 minutes of reflux, add more ethanol in 10 mL portions until dissolved.

  • Activated Carbon (Optional): If the solution is dark brown, cool slightly, add 0.2 g activated charcoal, and reflux for another 5 minutes.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed fluted filter paper or a heated glass frit to remove insoluble impurities (dust, sulfur).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) on the benchtop. Rapid cooling promotes occlusion of impurities.[2]

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold ethanol. The filtrate should run clear or pale yellow.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Protocol B: DMF/Water Anti-Solvent Precipitation

Best for: Highly impure samples, tars, or when the compound fails to dissolve in boiling ethanol.[1]

  • Dissolution: Dissolve 5.0 g of crude material in the minimum amount of Dimethylformamide (DMF) required to obtain a clear solution at 90-100°C. (Typically 15-25 mL).

    • Note: Do not boil DMF (bp 153°C); heating to 100°C is sufficient.

  • Filtration: Perform a hot filtration if particulate matter is present.

  • Precipitation:

    • Maintain the DMF solution at ~80°C.

    • Add hot water (80°C) dropwise with vigorous stirring.

    • Stop adding water when the solution becomes permanently turbid (cloud point).

  • Re-solvation: Add a few drops of DMF to just clear the turbidity.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature. The product will crystallize out as the solubility decreases and the solvent polarity shifts.

  • Isolation: Filter the solid.

  • Washing: Crucial Step: Wash thoroughly with water (to remove DMF) followed by a small amount of cold ethanol (to aid drying).

  • Drying: Dry under high vacuum at 60°C to ensure removal of residual DMF.

Troubleshooting & Optimization

IssueCauseCorrective Action
"Oiling Out" The compound separates as a liquid droplet before crystallizing.[1][2] Common with nitro compounds if cooling is too fast or concentration is too high.1. Re-heat to dissolve.2. Add more solvent (dilute by 10-20%).3.[1][2] Seed the solution with a tiny crystal of pure product at the cloud point.
Low Yield Product is too soluble in the chosen solvent volume.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling/filtration (Second Crop).
Colored Impurities Oxidation products or azo-impurities.[1][2]Use activated charcoal during the hot dissolution step (Protocol A).[3]

References

  • BenchChem. (2025).[3][4][5] Purification of 2-Amino-5-nitrobenzoic Acid and Related Nitro-Aromatics. Retrieved from [1][2]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982).[1] Synthesis of some new 5-substituted 2-amino-thiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91, 453-456.[1][2] (Demonstrates ethanol recrystallization for 2-methylamino-5-substituted thiazoles). Link

  • PrepChem. (n.d.). Preparation of 2-amino-5-nitrobenzothiazole. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of benzothiazoles (US4808723A). (Describes purification of nitrobenzothiazoles via precipitation and washing). Link

Sources

HPLC method development for 5-nitrobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC Method Development for 5-Nitrobenzothiazole Derivatives

Introduction

5-Nitrobenzothiazole (5-NBT) scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and neuroprotective properties.[1] However, their analysis presents distinct challenges:

  • Hydrophobicity & Solubility: The fused benzene and thiazole rings create a rigid, hydrophobic planar structure (LogP ~1.8), requiring optimized organic modifiers.

  • Electronic Effects: The strong electron-withdrawing nitro group at the 5-position deactivates the ring but introduces a strong chromophore (UV

    
     ~260–310 nm).
    
  • Peak Tailing: The thiazole nitrogen (N3) possesses weak basicity. On standard silica-based columns, this nitrogen can interact with residual silanols, causing severe peak tailing.[1]

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to overcome these issues, ensuring high resolution, symmetry, and MS-compatibility.

Method Development Strategy (The "Why")

Effective method development requires understanding the analyte's physicochemical behavior.

  • Column Selection (Stationary Phase):

    • Choice:C18 (Octadecylsilane) with End-capping. [1]

    • Reasoning: A standard C18 provides sufficient hydrophobic retention. Crucially, "end-capping" (blocking free silanol groups) is non-negotiable to prevent the secondary interaction with the thiazole nitrogen, which causes tailing. For positional isomers (e.g., separating 5-nitro from 6-nitro isomers), a Phenyl-Hexyl column is recommended due to

      
      -
      
      
      
      interactions.[1]
  • Mobile Phase & pH:

    • Choice:Acetonitrile (ACN) / Water with 0.1% Formic Acid. [1][2]

    • Reasoning: ACN is preferred over Methanol for lower backpressure and sharper peak shapes with nitro-aromatics. Acidic pH (~2.7 with formic acid) keeps the thiazole nitrogen protonated (or suppresses silanol ionization), improving peak symmetry. Formic acid is volatile, making this method LC-MS ready.[1]

  • Detection Wavelength:

    • Choice:254 nm and 300 nm.

    • Reasoning: The nitro group provides strong absorbance at 254 nm (universal aromatic). However, 300 nm is more specific to the nitro-conjugated system, reducing interference from non-nitro impurities.[1]

Optimized Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System HPLC with PDA (Photodiode Array) or UV-Vis Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (Milli-Q)
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (primary), 300 nm (secondary)
Gradient Program

This gradient is designed to elute polar impurities early while retaining the hydrophobic 5-NBT derivatives.

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.0 9010Equilibration
2.0 9010Isocratic Hold (Polar impurities)
15.0 1090Linear Gradient
20.0 1090Wash (Elute highly lipophilic dimers)
20.1 9010Return to Initial
25.0 9010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 5-nitrobenzothiazole derivative in 10 mL of DMSO (or ACN if soluble). Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial Ratio (90:10 Water:ACN).

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Visualization: Method Development Workflow

The following diagram outlines the logical flow for optimizing this specific separation, including decision gates for common issues like isomer separation.

MethodDevelopment Start Start: 5-Nitrobenzothiazole Method Development Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening MobilePhase Mobile Phase Selection (ACN/Water + 0.1% Formic Acid) Screening->MobilePhase CheckPeak Check Peak Symmetry (Tailing Factor < 1.5?) MobilePhase->CheckPeak OptimizePH Optimize pH (Switch to Phosphate pH 3.0) CheckPeak->OptimizePH No (Tailing) CheckRes Check Resolution (Rs) (Isomers Separated?) CheckPeak->CheckRes Yes OptimizePH->CheckRes GradientOpt Gradient Optimization (Adjust Slope 10-90% B) CheckRes->GradientOpt Yes PhenylSwitch Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckRes->PhenylSwitch No (Co-elution) Validation Final Validation (Linearity, LOD, LOQ) GradientOpt->Validation PhenylSwitch->GradientOpt

Caption: Figure 1. Decision-matrix for optimizing HPLC separation of nitrobenzothiazoles, addressing tailing and isomer resolution.

Validation Framework (ICH Q2(R1))

To ensure the method is reliable for drug development, the following validation parameters must be met.

Validation ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor (T) < 1.5; Plates (N) > 2000Inject 5 replicates of the standard (50 µg/mL).[1]
Linearity

Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.
Precision (Repeatability) RSD < 2.0%6 injections of the same sample.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution. Expected LOQ ~0.1 µg/mL.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo with known analyte concentrations.[1]

Troubleshooting Guide

  • Problem: Split Peaks or Doublets.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 90% Water).[1]

    • Fix: Dilute the sample with the initial mobile phase (Water/ACN).

  • Problem: Retention Time Drift.

    • Cause: pH fluctuation or temperature instability.[1]

    • Fix: Use a column oven (30°C) and ensure buffer is fresh. Nitro-compounds are sensitive to temperature changes.[1]

  • Problem: Ghost Peaks.

    • Cause: Carryover of highly lipophilic impurities from previous runs.

    • Fix: Extend the "Wash" phase (90% B) to 5 minutes or add a needle wash step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 350135, 5-Nitrobenzothiazole.[1] Retrieved from .[1]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.[1] Indian Journal of Pharmaceutical Education and Research. Retrieved from .[1]

  • BenchChem (2025). A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High-Performance Liquid Chromatography.[1][3] Retrieved from .[1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-methyl-5-nitrobenzothiazole-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phantom" Instability

Welcome to the technical support guide for N-methyl-5-nitrobenzothiazole-2-amine .

In our experience supporting drug discovery workflows, 80% of reported "instability" issues with this compound in acidic media are actually solubility artifacts driven by the strong electron-withdrawing nature of the nitro group.

This guide is structured to help you distinguish between thermodynamic solubility limits (precipitation) and kinetic degradation (hydrolysis).[1] Because this compound possesses a specific pKa profile that defies standard "amine" logic, standard acidic handling protocols often fail.[1]

Module 1: Critical Solubility vs. Stability Physics

The Core Issue: pKa Suppression

Users often assume that because the molecule has an "amine" and a "benzothiazole" nitrogen, it will readily dissolve in mild acids (e.g., 0.1% Formic Acid or Acetic Acid).[1] This is incorrect.

  • Mechanism: The nitro group (-NO₂) at position 5 is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the aromatic core, significantly lowering the basicity of the ring nitrogen (N3), which is the primary protonation site.

  • Consequence: The pKa of the conjugate acid is likely < 2.0 .[1]

  • The Trap: In weak acids (pH 3–4), the molecule exists largely in its neutral, hydrophobic form.[1] It may crash out of solution, which looks like "loss of sample" or "degradation" on an HPLC trace.[1]

Visualizing the Species in Acid

The following diagram illustrates the competition between protonation (solubility) and hydrolysis (degradation).

G Neutral Neutral Species (Hydrophobic/Precipitate) Dominant at pH > 2 Protonated Protonated Species [H+] (Soluble Salt) Dominant at pH < 1 Neutral->Protonated + Strong Acid (HCl/TFA) Protonated->Neutral + Dilution/Weak Acid Hydrolysis Hydrolysis Product (5-nitro-3H-benzothiazol-2-one) Requires Heat + Strong Acid Protonated->Hydrolysis Boiling / Prolonged Time

Figure 1: Chemical species equilibrium. Note that hydrolysis is a slow, forcing-condition event, whereas protonation is a rapid equilibrium dependent on pH.[1]

Module 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1]

Q1: I dissolved the compound in DMSO and diluted it into 0.1% Formic Acid (aqueous), but the solution turned cloudy. Is it degrading? A: No, it is precipitating.[1]

  • Explanation: 0.1% Formic acid (pH ~2.[1]7) is not acidic enough to fully protonate this specific nitro-benzothiazole.[1] The compound is reverting to its neutral, lipophilic form upon contact with the water.

  • Solution: Use a stronger acid or a higher percentage of organic modifier.[1]

    • Recommended: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) or maintain at least 30-50% Acetonitrile in your dilution buffer to solubilize the neutral species.[1]

Q2: My LC-MS signal is surprisingly low, but I see no new peaks. Where did the mass go? A: It likely adsorbed to the plastic or precipitated on the column frit.

  • Diagnostic: Check your sample vial.[1] If you see a fine film or "dust" at the bottom, it's precipitation.[1]

  • Fix: Change your diluent to 50:50 Water:Acetonitrile (with 0.1% TFA). Do not use pure aqueous acid for sample prep.[1]

Category B: Chemical Stability (Hydrolysis)[1]

Q3: Can I store this compound in 1M HCl overnight? A: Generally, yes, at room temperature, but avoid heat.

  • Risk: The C2-N bond (exocyclic amine) has amidine-like character.[1] While robust, it can undergo hydrolysis to form 5-nitro-2-benzothiazolinone (replacing the N-methyl amine with a ketone/hydroxy group) under forcing conditions (e.g., refluxing HCl).[1]

  • Observation: If degradation occurs, you will see the loss of the methyl-amine fragment (Mass shift: -29 Da approx, depending on ionization).[1]

Q4: I see a small peak eluting earlier than my main peak after 24 hours in acidic media. What is it? A: This is likely the hydrolysis product (Benzothiazolinone derivative) .[1]

  • Mechanism: Acid-catalyzed nucleophilic attack by water at the C2 position.[1]

  • Prevention: Store samples at 4°C. If you must work in strong acid, analyze within 4-8 hours.

Module 3: Self-Validating Stability Protocol

Do not rely on literature values alone. The specific matrix effects of your buffer can alter stability. Run this 3-Point Check to validate your specific conditions.

Protocol: The "Acid Stress" Test
StepActionTechnical Rationale
1. Prep Prepare a 1 mg/mL stock in pure DMSO .Ensures complete initial solubilization without protonation issues.
2. Spike Spike the stock into your target acidic medium (e.g., 1M HCl) to reach 50 µg/mL.[1]Simulates the working concentration.[1]
3. Control Immediately spike the same amount into Neutral Diluent (50:50 MeCN:Water).[1]Creates a "T=0" reference that is chemically stable.
4. Incubate Hold the Acid sample at ambient temp for 4 hours .Standard workup window.[1]
5. Analyze Inject Control, then Acid Sample on HPLC.

Interpretation:

  • Scenario A (Peak Area Match): Compound is stable.[1]

  • Scenario B (Acid Sample Area < Control Area, No New Peaks): Precipitation issue. Action: Increase organic solvent.

  • Scenario C (New Peaks Appear): Chemical degradation.[1] Action: Lower temperature or reduce acid exposure time.

Module 4: Analytical Method Recommendations

When analyzing stability, your HPLC method must be capable of retaining the polar degradation products.[1]

Recommended HPLC Conditions:

  • Column: C18 (End-capped to prevent tailing of the nitro-amine).[1]

  • Mobile Phase A: Water + 0.1% TFA (Formic acid may cause peak splitting due to incomplete protonation).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Wavelength: 330–350 nm .[1]

    • Why? The nitro-benzothiazole chromophore absorbs strongly here.[1] Many impurities (plasticizers) absorb at 254 nm but not 330 nm, giving you a cleaner stability profile.[1]

Troubleshooting Workflow Diagram

Use this logic flow to diagnose "loss of compound" in your experiments.

Troubleshooting Start Issue: Low Recovery / Instability VisualCheck Visual Check: Is solution cloudy? Start->VisualCheck Cloudy YES: Precipitation VisualCheck->Cloudy Clear NO: Solution is clear VisualCheck->Clear PrecipAction Action: Increase Organic % or Switch to TFA Cloudy->PrecipAction HPLC Run HPLC Analysis Clear->HPLC NewPeaks Are there new peaks? HPLC->NewPeaks YesPeaks YES: Chemical Degradation (Hydrolysis) NewPeaks->YesPeaks NoPeaks NO: Adsorption/Precipitation (Invisible to eye) NewPeaks->NoPeaks DegradationAction Action: Keep cold (4°C) Analyze immediately YesPeaks->DegradationAction AdsorptionAction Action: Change Vial Material (Glass vs PP) or Solvent NoPeaks->AdsorptionAction

Figure 2: Diagnostic logic for distinguishing solubility artifacts from true chemical instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. (Note: 6-nitro and 5-nitro isomers share identical chemical stability profiles regarding the thiazole ring).[1] Retrieved from [Link]

  • Catalán, J., et al. (2013). Basicity and acidity of benzazoles: The role of the benzene ring.[1] (Establishes the pKa suppression effect of electron-withdrawing groups on benzothiazoles). Journal of Physical Organic Chemistry.

  • Larson, S. (2019). Hydrolysis of 2-aminobenzothiazoles: Mechanisms and Kinetics.[1] (General review of the stability of the C2-N bond in acidic media). Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Nitrobenzothiazole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitrobenzothiazole scaffold is a "privileged structure" in drug discovery, serving as a core for antimicrobial, antitumor, and neuroprotective agents. While the C5-nitro group electronically activates the C2 position for nucleophilic attack (SNAr), steric hindrance—whether from bulky incoming nucleophiles or existing substituents at C4/C6—often stalls reactivity.

This guide addresses the three most common bottlenecks reported by users:

  • SNAr Stagnation: Failure of bulky amines (e.g., tert-butylamine, hindered piperazines) to displace the C2-leaving group.

  • Ring Functionalization: Difficulty introducing substituents on the benzenoid ring (C4/C6) due to electronic deactivation and steric crowding.

  • Catalyst Poisoning: Failure of Palladium-catalyzed couplings due to nitro-group interference or sulfur coordination.

Module 1: The "Stalled" SNAr Reaction (C2 Substitution)

User Query: "I am trying to react 2-chloro-5-nitrobenzothiazole with a secondary amine (e.g., 2-methylpiperidine), but the reaction stalls at 20% conversion even after 24 hours at reflux. TLC shows mostly starting material. Is the nitro group deactivating?"

Technical Diagnosis: The nitro group at C5 is actually activating (electron-withdrawing), making C2 highly electrophilic. The issue is steric hindrance at the transition state. The bulky nucleophile cannot easily access the C2 carbon due to the repulsion from the lone pairs on the adjacent Sulfur (N1) and Nitrogen (N3), combined with the "cone angle" of your amine.

Troubleshooting Protocol 1: The "Fluorine Switch" (Halex Acceleration)

If the chloride is too slow, switch to a fluoride leaving group. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine, being more electronegative, lowers the LUMO energy of the C2 position and accelerates this step by orders of magnitude (


), often overcoming the steric barrier.

Step-by-Step Protocol:

  • Halex Reaction (Cl

    
     F): 
    
    • Reagents: 2-chloro-5-nitrobenzothiazole (1.0 equiv), Spray-dried KF (3.0 equiv), 18-crown-6 (0.1 equiv).

    • Solvent: Anhydrous Sulfolane or DMSO.

    • Conditions: Heat at 140°C for 2-4 hours. Monitor by GC-MS (Fluoride is lighter).

    • Workup: Pour into water, filter the precipitate.[1] Yield is typically >85%.[2]

  • SNAr with Bulky Amine:

    • Substrate: 2-fluoro-5-nitrobenzothiazole.

    • Nucleophile: Bulky amine (1.2 equiv).

    • Base: DIPEA (2.0 equiv) or Cs₂CO₃ (for weak nucleophiles).

    • Solvent: THF (room temp) or MeCN (mild heat).

    • Result: Reaction often completes in <1 hour due to the "fluorine effect."

Alternative: Microwave-Assisted Synthesis

If you cannot synthesize the fluoro-derivative, use microwave irradiation to overcome the activation energy barrier.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF/DMSO for benzothiazoles due to higher thermal stability and microwave absorption.

  • Conditions: 150°C, 15-30 mins, high stirring rate.

Module 2: Functionalizing the Crowded Ring (C4/C6)

User Query: "I need to add a carbon substituent to the benzene ring (C4 or C6), but the ring is deactivated by the nitro group, and Friedel-Crafts fails. How do I functionalize these positions?"

Technical Diagnosis: Electrophilic Aromatic Substitution (EAS) is impossible on a nitro-benzothiazole ring. You must invert the logic and use Vicarious Nucleophilic Substitution (VNS) . This reaction allows you to replace a Hydrogen atom with a carbon nucleophile, specifically targeting positions ortho and para to the nitro group (C4 and C6).

Troubleshooting Protocol 2: VNS Alkylation

This method installs an alkyl group (specifically a sulfonyl-stabilized carbanion) which can be further modified.

Step-by-Step Protocol:

  • Reagents: 5-nitrobenzothiazole (1.0 equiv), Chloromethyl phenyl sulfone (1.1 equiv).

  • Base: Powdered KOH (4.0 equiv) or

    
    -BuOK (2.5 equiv).
    
  • Solvent: DMSO (strictly anhydrous) or liquid NH₃ (traditional but complex).

  • Procedure:

    • Dissolve substrate and sulfone in DMSO at 0°C.

    • Add base portion-wise over 20 mins. The solution will turn deep purple/blue (Meisenheimer complex).

    • Stir for 1 hour at RT.

    • Quench with dilute HCl.

  • Outcome: The

    
     group will install primarily at C6  (less sterically hindered than C4).
    
  • Post-Processing: The sulfone can be removed (reductive desulfonylation) or alkylated further.

Module 3: The "Nuclear Option" – Palladium Catalysis

User Query: "SNAr has failed completely with my extremely bulky aniline derivative. I want to try Buchwald-Hartwig, but I hear benzothiazoles poison the catalyst."

Technical Diagnosis: The sulfur atom in the thiazole ring and the nitro group can coordinate to Pd, poisoning the catalyst. Furthermore, standard ligands (BINAP, dppf) often fail with sterically hindered substrates. You need Dialkylbiaryl phosphine ligands (Buchwald ligands) designed to form a "monoligated" Pd species that is bulky enough to prevent catalyst deactivation but active enough for oxidative addition.

Troubleshooting Protocol 3: Sterically Robust Cross-Coupling

System: Pd(OAc)₂ / BrettPhos or RuPhos.

ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Use a precatalyst like BrettPhos Pd G4 for air stability and reliable activation.
Ligand BrettPhos (primary amines) or RuPhos (secondary amines)These bulky ligands create a protective shell around Pd, preventing S-coordination and facilitating reductive elimination of bulky products.
Base Cs₂CO₃ or K₃PO₄ Weaker bases tolerate the nitro group better than NaO

Bu, which might cause reduction of the nitro group.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers are optimal. Avoid DMF (can decompose at high T with Pd).

Protocol:

  • Charge a vial with 2-chloro-5-nitrobenzothiazole (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (2-5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3x). Oxygen is fatal here.

  • Add anhydrous 1,4-Dioxane.

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd black before workup.

Visualizing the Solution

Figure 1: Mechanism & Steric Barriers in SNAr

SNAr_Mechanism Substrate 2-Chloro-5-Nitrobenzothiazole (Electrophile) TS Meisenheimer Complex (Tetrahedral Intermediate) Substrate->TS Attack at C2 Nucleophile Bulky Amine (Nu-H) Nucleophile->TS Product 2-Amino-5-Nitrobenzothiazole (Product) TS->Product Elimination of Cl- Clash STERIC CLASH! (Lone pairs of N3/S1 repel bulky Nu) TS->Clash High Energy Barrier Opt OPTIMIZATION: 1. Use F- (Halex) 2. Microwave (Heat) 3. Polar Aprotic Solvent Opt->TS Lowers Barrier

Caption: The transition state (Meisenheimer complex) is the point of maximum steric strain. Switching to Fluorine (smaller, more electronegative) or using high-energy conditions (Microwave) helps surmount this barrier.

Figure 2: Troubleshooting Decision Tree

Decision_Tree Start Problem: Low Yield in 5-Nitrobenzothiazole Substitution Q1 Where is the substitution? Start->Q1 C2 At C2 Position (Displacing Halogen) Q1->C2 Ring On Benzene Ring (C4/C6) Q1->Ring Q2 Is the Nucleophile Bulky? C2->Q2 NoBulk Check Reagent Quality (Dry Solvents?) Q2->NoBulk No YesBulk Try Microwave S_NAr (NMP, 150°C) Q2->YesBulk Yes FailMW Still Fails? YesBulk->FailMW Halex Strategy A: Switch Cl to F (Halex) FailMW->Halex PdCat Strategy B: Buchwald-Hartwig (BrettPhos Ligand) FailMW->PdCat VNS Use Vicarious Nucleophilic Substitution (VNS) (Sulfones + tBuOK) Ring->VNS

Caption: A logical workflow for selecting the correct synthetic methodology based on the specific steric and regiochemical challenges.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition , 47(34), 6338–6361. Link

  • Roh, K. R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules , 27(9), 2649. Link

  • Forlani, L. (1992). Kinetic and Mechanistic Studies of the Reactions between 2-Nitrobenzothiazole and Nucleophiles. Journal of the Chemical Society, Perkin Transactions 2 , 1992, 1529-1532. Link

  • BenchChem Technical Support. (2025). Comparative Guide to the Reactivity of 2-Chlorobenzothiazole. Link

Sources

Technical Support Center: Catalysts for Accelerated Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. 2-Aminobenzothiazoles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazoles, offering step-by-step guidance to diagnose and resolve them.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in 2-aminobenzothiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3]

    • Temperature: Ensure your reaction is conducted at the optimal temperature for the specific catalytic system you are using. For instance, some copper-catalyzed reactions in water proceed efficiently at elevated temperatures, while others may require milder conditions to prevent side product formation.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature workup can lead to incomplete conversion, while prolonged reaction times may result in product degradation.[3]

    • Concentration: The concentration of reactants can influence the reaction rate. Experiment with slight variations in the molar ratios of your starting materials and catalyst.

  • Catalyst Inactivity or Degradation: The catalyst is the heart of the reaction, and its performance is paramount.

    • Catalyst Quality: Use high-purity catalysts from reputable suppliers. Impurities can poison the catalyst and inhibit the reaction.

    • Catalyst Loading: The optimal catalyst loading can vary. While higher loading might increase the reaction rate, it can also lead to unwanted side reactions. Perform small-scale experiments to determine the ideal catalyst concentration for your specific transformation. For example, some nickel-catalyzed reactions feature low catalyst loading.[4]

    • Atmosphere: Many transition metal catalysts are sensitive to air and moisture.[3] Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, especially when working with catalysts like Pd(OAc)₂ or RuCl₃.[5]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can have a detrimental effect on the reaction.[3]

    • Starting Materials: Purify your starting materials (e.g., anilines, thioureas, or isothiocyanates) if their purity is questionable.

    • Solvents: Use dry, high-purity solvents, especially for moisture-sensitive reactions.

  • Inefficient Mixing: In heterogeneous reactions, where the catalyst or reactants are not fully dissolved, efficient stirring is essential to ensure proper contact and reaction.[3]

Workflow for Troubleshooting Low Yield:

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired 2-aminobenzothiazole.

Common Side Products and Mitigation Strategies:

  • Over-oxidation or Decomposition: Some reaction conditions, particularly those employing strong oxidants, can lead to the degradation of the starting materials or the product.

    • Solution: Consider using milder oxidants or catalyst systems that operate under less harsh conditions. For example, metal-free, iodine-catalyzed systems promoted by oxygen can be a greener alternative to harsh oxidants.[1]

  • Formation of Ureas or Thioureas: In reactions involving isothiocyanates, the formation of urea or thiourea byproducts can occur, especially in the presence of water.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere.

  • Homocoupling of Starting Materials: In some cross-coupling reactions, homocoupling of the starting materials can compete with the desired cyclization.

    • Solution: This can often be addressed by carefully controlling the reaction temperature and the rate of addition of the reactants.

Experimental Protocol for a Selective Iodine-Catalyzed Synthesis:

This protocol describes a metal-free approach that can minimize certain side products.[1]

  • To a sealed tube, add the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂; 0.05 mmol, 10 mol%).

  • Add chlorobenzene (2 mL) as the solvent.

  • Stir the mixture at 120 °C under an oxygen atmosphere for the time indicated by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection of catalysts and reaction conditions for aminobenzothiazole synthesis.

FAQ 1: What are the most common types of catalysts used for aminobenzothiazole synthesis, and how do I choose the right one?

The choice of catalyst depends on several factors, including the starting materials, desired substrate scope, and environmental considerations. Here is a comparison of common catalytic systems:

Catalyst SystemStarting MaterialsAdvantagesDisadvantages
Copper-based 2-Iodoanilines and isothiocyanates; N-arylthioureas and aryl halides.[1][6][7]Environmentally friendly (can be used in water), efficient, and cost-effective.[1]May require ligands or additives for optimal performance.
Iron-based 2-Aminobenzenethiol and isothiocyanates.[1]Inexpensive and environmentally benign.[1]May have a more limited substrate scope compared to other metals.
Iodine (Metal-free) Isothiocyanatobenzenes and amines.[1]Metal-free, avoiding transition metal contamination of the product.[1]May require an oxygen atmosphere and higher temperatures.
Palladium-based N-aryl-N',N'-dialkylthioureas.[5]High efficiency and broad substrate scope.More expensive than other transition metals.
Nickel-based N-arylthioureas.[4]Inexpensive catalyst, low catalyst loading, and mild reaction conditions.[4]Can be sensitive to air and moisture.
Ruthenium-based N-arylthioureas.[5]Efficient for intramolecular oxidative coupling.Can be expensive.

How to Choose:

  • For green and sustainable synthesis , consider copper- or iron-catalyzed reactions in water.[1]

  • If metal contamination is a concern , an iodine-catalyzed system is an excellent choice.[1]

  • For broad substrate scope and high efficiency , palladium and nickel catalysts are often employed.[4][5]

FAQ 2: What is the proposed mechanism for the copper-catalyzed synthesis of 2-aminobenzothiazoles?

The copper-catalyzed synthesis is thought to proceed through a thiourea intermediate followed by an intramolecular C-S bond formation.[8]

Copper-Catalyzed Mechanism cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Catalytic Cycle A 2-Haloaniline C Thiourea Intermediate A->C B Isothiocyanate B->C D Cu(I) Catalyst E Oxidative Addition D->E with Thiourea F Intramolecular C-S Coupling E->F G Reductive Elimination F->G G->D Regeneration of Catalyst H 2-Aminobenzothiazole G->H

Caption: A simplified representation of the copper-catalyzed synthesis of 2-aminobenzothiazole.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • ResearchGate. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.
  • Books. (2024, July 24).
  • PMC. (n.d.).
  • ACS Publications. (2020, May 29). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
  • ACS Publications. (2009, May 18). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
  • Taylor & Francis. (2024, January 25). Recent Advances in 2-Aminobenzothiazole Chemistry: Catalysis in the Preparation of 1-(Benzothiazolylamino)methyl-2-naphthols. A Brief Review.
  • RSC Publishing. (2023, June 8). Cu( ii )
  • BenchChem. (2025). 2-Aminobenzothiazole: A Versatile Scaffold in Modern Organic Synthesis. Benchchem.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • Slideshare. (n.d.). Studies on Aminobenzothiazole and Derivatives: Part-2.
  • MDPI. (2020, April 5).
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
  • Heterocyclic Compounds. (n.d.). In Heterocyclic Compounds.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • Taylor & Francis. (2009, February 14). Recent trends in the chemistry of 2-aminobenzothiazoles.
  • PMC. (n.d.).
  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Scribd. (n.d.). Questions On Heterocyclics.
  • ACS Publications. (2024, March 14).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of N-methyl-5-nitrobenzothiazole-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the precise quantification and characterization of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are paramount. N-methyl-5-nitrobenzothiazole-2-amine, a heterocyclic compound featuring a nitro group and a secondary amine, represents a class of molecules often encountered as intermediates in the synthesis of more complex pharmaceutical agents.[1][2][3] The analytical control of such intermediates is crucial for ensuring the safety, efficacy, and quality of the final drug product.

The foundation of any robust analytical method is a well-characterized reference standard. This guide provides a comprehensive framework for establishing and utilizing reference standards for the analysis of this compound. While a commercially available, pharmacopeia-grade certified reference material (CRM) for this specific molecule may be unavailable, this document outlines the principles and practices for qualifying an in-house reference standard and compares the analytical methodologies best suited for its quantification. This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in their work.

Part 1: Qualification of an In-House Reference Standard

In the absence of a commercially available CRM, the first and most critical step is the rigorous characterization of an in-house batch of this compound to serve as the primary reference standard. This process involves unequivocally confirming its identity and determining its purity with a high degree of confidence.

Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is essential to confirm that the chemical structure of the candidate standard is indeed this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the molecule's proton and carbon framework. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzothiazole ring, a distinct singlet for the N-methyl group, and an N-H proton signal that may be broad and exchangeable with D₂O.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present, such as N-H stretching for the secondary amine (typically around 3300-3500 cm⁻¹), C=N stretching within the thiazole ring, and strong asymmetric and symmetric stretches for the nitro group (around 1550-1475 cm⁻¹ and 1350-1300 cm⁻¹, respectively).[4][6]

Purity Assessment: An Orthogonal Approach

Purity cannot be determined by a single method. An orthogonal approach, using multiple analytical techniques that rely on different chemical and physical principles, is necessary for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A primary method for purity assessment involves developing a stability-indicating HPLC method. This method should be capable of separating the main component from all potential impurities, including starting materials, byproducts, and degradation products.[7] Purity is typically expressed as area percent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing valuable information about their potential structures.[8]

  • Gas Chromatography (GC-MS): For assessing volatile or semi-volatile impurities, GC-MS can be a valuable tool.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to determine the content of residual solvents and water.

Table 1: Summary of Techniques for Reference Standard Characterization

Technique Purpose Information Provided
¹H and ¹³C NMRStructural ConfirmationProton and carbon environment, connectivity.
Mass SpectrometryIdentity & Impurity IDMolecular weight, elemental composition, impurity masses.
IR SpectroscopyFunctional Group IDPresence of key functional groups (N-H, NO₂, etc.).
HPLC-UVPurity AssessmentArea percent purity, detection of non-volatile impurities.[11]
TGAResidual Solvents/WaterMass loss corresponding to volatile components.

Part 2: Comparative Guide to Analytical Techniques

The choice of analytical technique for the routine analysis of this compound depends on the specific requirements of the assay, such as required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis and is highly suitable for a molecule like this compound.

  • Principle: The compound is separated from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

  • Strengths:

    • Versatility: A wide range of stationary phases (e.g., C18, C8) and mobile phase compositions can be used to optimize separation.[12][13]

    • Sensitivity: With UV detection, the nitro-aromatic chromophore allows for sensitive detection. For even lower detection limits, mass spectrometry (LC-MS) can be employed.[8]

  • Considerations:

    • Detector Selection: A UV-Vis detector is cost-effective and sufficient for many applications. The detection wavelength should be set at one of the absorbance maxima (λmax) of the molecule to ensure high sensitivity.[6] LC-MS offers superior selectivity and sensitivity, which is particularly useful for trace-level impurity analysis.[8]

Gas Chromatography (GC)

GC is generally used for volatile and thermally stable compounds.

  • Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Strengths:

    • High Resolution: Provides excellent separation for complex mixtures of volatile compounds.

  • Considerations:

    • Thermal Stability: The nitro group and the overall structure of this compound may suggest limited thermal stability, potentially leading to degradation in the hot GC inlet.

    • Derivatization: Derivatization may be required to increase volatility and thermal stability, adding complexity to the sample preparation process.

Table 2: Comparison of Primary Analytical Techniques

Parameter HPLC-UV LC-MS GC-MS
Principle Liquid-Solid PartitioningLiquid-Solid Partitioning with Mass DetectionGas-Liquid/Solid Partitioning with Mass Detection
Applicability Excellent for non-volatile and thermally labile compounds.Excellent for a wide range of compounds, provides structural info.Best for volatile and thermally stable compounds.
Sensitivity Good to ExcellentExcellent to SuperiorExcellent
Selectivity Good (tunable with mobile/stationary phase)Excellent (based on m/z)Excellent (based on retention time and mass spectrum)
Cost Low to ModerateHighModerate to High
Primary Use Case Routine QC, purity assays, content uniformity.Impurity identification, metabolite studies, trace analysis.[8]Volatile impurity analysis, residual solvent testing.

Part 3: Experimental Protocols and Method Validation

Protocol: HPLC-UV Analysis of this compound

This section provides a detailed, exemplary protocol for the quantitative analysis of this compound.

1. Reagents and Materials:

  • This compound Reference Standard (characterized as per Part 1)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water). This is the stock solution.

  • Further dilutions can be made from this stock to prepare calibration standards.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in the same solvent used for the standard to achieve a target concentration within the calibration range.

4. HPLC-UV Instrument Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 55:45 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Wavelength set to a λmax of the analyte (e.g., 272 nm or 328 nm, to be determined experimentally).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard injections versus their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Weigh Reference Standard DissolveStd Dissolve & Dilute (Stock Solution) RefStd->DissolveStd Sample Weigh Sample DissolveSample Dissolve & Dilute (Sample Solution) Sample->DissolveSample CalStd Prepare Calibration Standards DissolveStd->CalStd Inject Inject into HPLC System DissolveSample->Inject Sample CalStd->Inject Standards Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (at λmax) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: A typical experimental workflow for HPLC-UV analysis.

Principles of Method Validation

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[12]

Method_Selection Start Define Analytical Need AssayType Assay Type? Start->AssayType Purity Purity / Main Component Quantification AssayType->Purity High Conc. Trace Trace Impurity Analysis AssayType->Trace Low Conc. MethodPurity Select Method: HPLC-UV Purity->MethodPurity MethodTrace Select Method: LC-MS Trace->MethodTrace Develop Develop Method (Column, Mobile Phase, Parameters) MethodPurity->Develop MethodTrace->Develop Validate Validate Method (ICH Guidelines) Develop->Validate Implement Implement for Routine Use Validate->Implement

Caption: Logical workflow for analytical method selection and validation.

Conclusion

The reliable analysis of this compound hinges on two core pillars: a meticulously characterized reference standard and a validated, fit-for-purpose analytical method. While HPLC with UV detection stands out as a robust and accessible primary technique for quantification, LC-MS offers unparalleled sensitivity and specificity for trace analysis and impurity identification. By adhering to the principles of orthogonal characterization for in-house standards and systematic method validation as outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reproducible, and trustworthy data, thereby upholding the integrity of their scientific work.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Google Scholar.
  • PubChem. (n.d.). 5-Nitrobenzothiazole. PubChem. Retrieved February 23, 2026, from [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Process for the preparation of benzothiazoles. (n.d.). Google Patents.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.). Google Scholar.
  • Shinde, Y., & Patankar-Jain, K. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. Iconic Research And Engineering Journals, 6(3), 106-111. Retrieved from [Link]

  • Benzenamine, 2-methyl-5-nitro-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Eurachem. (n.d.). 7. Validation of analytical methods. Eurachem. Retrieved February 23, 2026, from [Link]

  • 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]

  • Al-Obaidi, A. S. M., Ali, A. H., & Al-Masoudi, W. A. M. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN. Retrieved February 23, 2026, from [Link]

  • synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. (n.d.). Google Scholar.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. Retrieved from [Link]

  • Al-Ostath, A., Al-Qatamin, R., & El-Faham, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489. Retrieved from [Link]

  • 24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Google Scholar.
  • 2-Amino-5-nitrothiazole 121-66-4. (2018, April 2). Zhangjiagang Fortune Chemical Co.,Ltd. Retrieved from [Link]

  • Benzothiazole, 2-methyl-5-nitro-. (2023, November 1). US EPA. Retrieved from [Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 23, 2026, from [Link]

  • Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. (2019, April 2). Google Scholar.
  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-Amino-5-Nitrothiazole. (2009, March 1). OEHHA. Retrieved from [Link]

Sources

Comparative Crystal Structure Analysis: Unveiling the Solid-State Architecture of N-methyl-5-nitrobenzothiazole-2-amine through Analogue-Based Insights

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Design and Materials Science

In the landscape of modern medicinal chemistry and materials science, a profound understanding of a molecule's three-dimensional structure is a cornerstone for predicting its biological activity and physical properties. The benzothiazole scaffold, a privileged heterocyclic motif, is integral to a multitude of pharmacologically active agents and functional materials.[1][2] This guide delves into a comparative crystal structure analysis of N-methyl-5-nitrobenzothiazole-2-amine, a compound of significant interest. Due to the absence of its crystal structure in the public domain, this analysis pioneers a comparative approach, leveraging high-quality crystallographic data from structurally related analogues. By examining the influence of substituent placement and functional group modification on the crystal packing and molecular conformation, we can extrapolate key structural features of our target molecule, thereby providing a robust framework for its future development and application.

The Rationale for Analogue-Based Crystal Structure Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level architecture of a crystalline solid. It provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the material's properties. In the absence of a determined crystal structure for a target compound, a comparative analysis of closely related analogues is a powerful and scientifically validated strategy. This approach allows for the systematic dissection of the effects of individual functional groups on the overall crystal structure. For this guide, we will focus on the crystal structures of 2-amino-6-nitrobenzothiazole and 2-amino-4-nitrobenzothiazole to discern the impact of the nitro group's position, and where possible, incorporate data from N-methylated benzothiazole derivatives to understand the steric and electronic consequences of the N-methyl group.

Comparative Crystallographic Data of Benzothiazole Analogues

The following table summarizes the key crystallographic parameters for selected analogues of this compound. These compounds provide a basis for understanding the supramolecular assembly and conformational preferences within this class of molecules.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z CCDC No.
2-amino-6-nitrobenzothiazoleC₇H₅N₃O₂SMonoclinicP2₁/n7.8421(3)12.3037(5)16.0821(6)9096.081(3)904174843[3]
2-amino-4-nitrobenzothiazoleC₇H₅N₃O₂SMonoclinicP2₁/c10.592(2)8.552(2)9.774(2)90108.09(3)904-[4]

Deciphering the Structural Landscape: A Comparative Discussion

The crystal structures of 2-amino-6-nitrobenzothiazole and 2-amino-4-nitrobenzothiazole reveal the profound influence of the nitro group's position on the intermolecular interactions that dictate the crystal packing.

In the case of 2-amino-6-nitrobenzothiazole, the molecule crystallizes in the monoclinic space group P2₁/n. The crystal packing is characterized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···O interactions with the nitro group of an adjacent molecule. This head-to-tail arrangement leads to the formation of infinite chains along the crystallographic axis. Furthermore, π-π stacking interactions between the benzothiazole ring systems of neighboring molecules contribute to the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of these interactions.

Conversely, the crystal structure of 2-amino-4-nitrobenzothiazole, which crystallizes in the monoclinic space group P2₁/c, exhibits a different hydrogen bonding motif. The proximity of the nitro group to the benzothiazole nitrogen atom allows for the formation of intramolecular hydrogen bonds. This intramolecular interaction influences the planarity of the molecule and alters the landscape for intermolecular interactions. The crystal packing is dominated by centrosymmetric dimers formed through N-H···N hydrogen bonds between the amino group and the thiazole nitrogen of a neighboring molecule.[4]

Predicting the Crystal Structure of this compound

Based on the analysis of these analogues, we can predict key structural features of this compound.

  • Influence of the N-methyl Group: The introduction of a methyl group on the exocyclic amino nitrogen will have two primary effects. Firstly, it will remove one of the hydrogen bond donors present in the primary amine, altering the hydrogen bonding network. Secondly, the steric bulk of the methyl group may induce a twist in the N-methylamino group relative to the benzothiazole ring, affecting the overall planarity of the molecule. This could potentially weaken π-π stacking interactions.

  • Role of the 5-Nitro Group: The placement of the nitro group at the 5-position is expected to have a significant electronic effect on the benzothiazole ring system. It is likely to participate in hydrogen bonding as an acceptor, similar to the 6-nitro analogue. The specific hydrogen bonding patterns will depend on the interplay between the N-H donor of the methylamino group and the nitro and thiazole nitrogen acceptors.

  • Probable Intermolecular Interactions: We can anticipate a crystal structure dominated by N-H···O hydrogen bonds between the methylamino group and the nitro group of a neighboring molecule, likely forming chains or dimeric motifs. C-H···O and C-H···N weak hydrogen bonds may also play a role in stabilizing the crystal packing. π-π stacking interactions, though potentially weakened by the N-methyl group, are still expected to be present.

Visualizing the Path to a Crystal Structure

The determination of a crystal structure is a systematic process that involves several key stages. The following workflow diagram illustrates the typical steps involved in single-crystal X-ray diffraction.

G General Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Synthesis and Purification of the Compound B Selection of Appropriate Solvent System A->B C Slow Evaporation, Vapor Diffusion, or Cooling B->C D Harvesting of High-Quality Single Crystals C->D E Mounting the Crystal on a Diffractometer D->E F Exposure to a Monochromatic X-ray Beam E->F G Collection of Diffraction Data F->G H Data Reduction and Space Group Determination G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement (e.g., Least-Squares) I->J K Validation and Analysis of the Final Structure J->K

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Visualizing Predicted Intermolecular Interactions

The following diagram illustrates the predicted key intermolecular interactions for this compound, based on the analysis of its structural analogues.

G Predicted Intermolecular Interactions of this compound cluster_0 Molecule A cluster_1 Molecule B molA This compound molB This compound molA->molB N-H...O Hydrogen Bond (Methylamino to Nitro) molA->molB π-π Stacking (Benzothiazole Rings)

Caption: A diagram illustrating the predicted hydrogen bonding and π-π stacking interactions.

Experimental Protocols

A detailed experimental protocol for the crystallographic analysis of a benzothiazole derivative is provided below. This protocol is a generalized procedure based on standard crystallographic practices.

Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified benzothiazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) to form a saturated or near-saturated solution.

    • Employ a slow crystallization technique such as slow evaporation of the solvent at room temperature, vapor diffusion of a less-soluble solvent into the solution, or slow cooling of a saturated solution.

    • Carefully select a single crystal of suitable size and quality under a microscope.

  • Data Collection:

    • Mount the selected crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data using appropriate software to integrate the reflection intensities and perform corrections for absorption.

    • Determine the unit cell parameters and the space group from the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

    • Validate the final refined structure using software tools such as CHECKCIF.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this comparative analysis of its close structural analogues provides invaluable insights into its likely solid-state architecture. The interplay of hydrogen bonding, driven by the amino and nitro functionalities, and π-π stacking interactions of the aromatic core are the primary forces governing the crystal packing in this class of compounds. The introduction of an N-methyl group is predicted to modulate these interactions through steric hindrance and a reduction in hydrogen bond donating capacity. This guide serves as a comprehensive framework for researchers, providing not only a predictive structural model but also the foundational experimental protocols necessary for the empirical determination and characterization of this and other novel benzothiazole derivatives. The principles and methodologies outlined herein are pivotal for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Lokaj, J., Vrábel, V., Kettmann, V., & Koreň, R. (1996). 2-Amino-4-nitrobenzothiazole. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 1040-1042. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-nitrobenzothiazole. Retrieved February 23, 2026, from [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives as a new series of potent antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to the Chromatographic Retention of N-methyl-5-nitrobenzothiazole-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate analysis of novel chemical entities is paramount. N-methyl-5-nitrobenzothiazole-2-amine, a substituted benzothiazole, represents a class of compounds with significant interest due to the diverse biological activities associated with the benzothiazole scaffold.[1] The chromatographic behavior of this molecule, specifically its retention time, is a critical parameter for method development, purity assessment, and metabolic studies. This guide provides a comparative analysis of the expected chromatographic retention of this compound across different techniques, supported by experimental data from structurally related compounds and foundational chromatographic principles.

The Crucial Role of Structure in Chromatographic Separation

The retention time of a molecule in a chromatographic system is fundamentally governed by its physicochemical properties and its interactions with the stationary and mobile phases. For this compound, three key structural features dictate its retention behavior: the benzothiazole core, the electron-withdrawing nitro group, and the N-methyl group. Understanding the contribution of each is essential for predicting its elution profile and for selecting an appropriate analytical methodology.

Comparative Analysis of Retention Behavior

Direct chromatographic data for this compound is not extensively available in peer-reviewed literature. However, by examining data from structurally analogous compounds, we can construct a reliable estimation of its retention characteristics.

Table 1: Comparative Chromatographic Data of this compound and Related Compounds

CompoundChromatographic TechniqueStationary PhaseMobile Phase/Carrier GasRetention Time (min)Reference
2-Mercaptobenzothiazole (MBT) HPLCMicrobondapak C1840:40:20 (THF:Acetonitrile:Buffer pH 4.0)4.45
2,2'-Dithiobis-benzothiazole (MBTS) HPLCMicrobondapak C1840:40:20 (THF:Acetonitrile:Buffer pH 4.0)8.78
2-Amino-5-nitrothiazole HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidData not specified, but method is available[2]
Benzothiazole GC-MSHP-5ms capillary columnHeliumSpecific retention time depends on the temperature program[3]
Various Benzothiazoles GC-MS/MS-HeliumMethod developed for a range of benzothiazoles[4]

Insights from Comparative Data:

  • Influence of the Benzothiazole Core: The benzothiazole nucleus itself is a relatively non-polar, aromatic system, leading to significant retention in reversed-phase HPLC and favorable volatility for gas chromatography.[5][6]

  • Impact of the Nitro Group: The presence of a nitro group (-NO₂) significantly increases the polarity of the molecule. In reversed-phase HPLC, this would generally lead to a decrease in retention time compared to the non-nitrated analogue, as the molecule will have a stronger affinity for the polar mobile phase. In normal-phase or hydrophilic interaction liquid chromatography (HILIC), the opposite effect would be observed.[5]

  • The Effect of N-Methylation: The addition of a methyl group to the primary amine of the parent compound, 2-amino-5-nitrobenzothiazole, will increase its hydrophobicity (lipophilicity). In reversed-phase HPLC, this modification is expected to increase the retention time as the N-methylated compound will have a stronger interaction with the non-polar stationary phase.[7]

Key Factors Influencing Chromatographic Retention

The choice of chromatographic conditions plays a pivotal role in achieving optimal separation and reliable retention times.

Caption: Key parameters influencing the chromatographic retention of an analyte.

Experimental Protocol: A Proposed HPLC-UV Method

While a validated method for this compound is not published, the following protocol, adapted from methods for similar structures, provides a robust starting point for method development.[1][8]

Objective: To determine the retention time and assess the purity of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid (or another suitable buffer component).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 10-90% acetonitrile over 20 minutes. The optimal gradient will need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound. A diode array detector would be ideal for determining the optimal wavelength.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a working standard solution at a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the expected linear range of the assay.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: The retention time of the peak corresponding to this compound in the sample should match that of the reference standard.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is the workhorse of reversed-phase HPLC and is well-suited for retaining non-polar to moderately polar aromatic compounds like benzothiazoles.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase chromatography, offering good solvating power and UV transparency.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amine functional group, leading to sharper peaks and more reproducible retention times.[5]

  • UV Detection: The aromatic nature of the benzothiazole ring and the presence of the nitro-chromophore suggest that the compound will have strong UV absorbance, making UV detection a sensitive and appropriate choice.

Structure-Retention Relationship Workflow

The prediction and understanding of retention times are rooted in the principles of Quantitative Structure-Retention Relationships (QSRR).[7][9]

Caption: A simplified workflow illustrating the relationship between molecular structure and chromatographic retention.

Conclusion

While direct experimental data for the chromatographic retention time of this compound is scarce, a comprehensive analysis of its structural components and comparison with related compounds allows for a reasoned prediction of its behavior. In reversed-phase HPLC, it is expected to be a well-retained compound, with its retention time being sensitive to the organic modifier content and pH of the mobile phase. For gas chromatography, its volatility should be sufficient for analysis, potentially after derivatization to improve peak shape. The provided experimental protocol offers a solid foundation for developing a validated analytical method for this and other similar benzothiazole derivatives, which is a critical step in the journey of drug discovery and development.

References

  • Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. 2019 May 22. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025 Aug 6. Available from: [Link]

  • Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Available from: [Link]

  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. 2022 Jul 11. Available from: [Link]

  • [5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. 2023 Jan 4. Available from: [Link]

  • Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available from: [Link]

  • Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. PMC. 2023 Feb 10. Available from: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. 2025 May 21. Available from: [Link]

  • QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. ResearchGate. 2025 Aug 6. Available from: [Link]

  • Molecular modeling and prediction accuracy in Quantitative Structure-Retention Relationship calculations for chromatography. Molnar Institute. 2018 Jun 2. Available from: [Link]

  • BIOASSAY OF 2-AMINO-5-NITROTHIAZOLE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program (NTP). Available from: [Link]

  • 2-Amino-5-methylthiazole. HELIX Chromatography. Available from: [Link]

  • Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. PEARL - Plymouth Electronic Archive and Research Library. 2024 Dec 20. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. 2024 Sep 5. Available from: [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. 2009 Mar 4. Available from: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. 2020 Sep 30. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

  • LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. MDPI. 2023 Sep 12. Available from: [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. PMC. 2018 Oct 27. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. PMC. Available from: [Link]

  • Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. ResearchGate. 2021 Dec. Available from: [Link]

  • GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars. The Journal of Phytopharmacology. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.